17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one
CAS No.:
Cat. No.: VC16531558
Molecular Formula: C28H44O4
Molecular Weight: 444.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C28H44O4 |
|---|---|
| Molecular Weight | 444.6 g/mol |
| IUPAC Name | 17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one |
| Standard InChI | InChI=1S/C28H44O4/c1-17(2)18(3)7-8-19(4)21-9-10-22-23-15-24(30)28(32)16-20(29)11-12-26(28,6)27(23,31)14-13-25(21,22)5/h7-8,15,17-22,29,31-32H,9-14,16H2,1-6H3/b8-7+ |
| Standard InChI Key | GUERPVMWCQXYEU-BQYQJAHWSA-N |
| Isomeric SMILES | CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
| Canonical SMILES | CC(C)C(C)C=CC(C)C1CCC2C1(CCC3(C2=CC(=O)C4(C3(CCC(C4)O)C)O)O)C |
Introduction
The compound 17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one is a complex organic molecule belonging to the class of steroid derivatives. It features a tricyclic structure typical of steroids, with multiple hydroxyl groups, which are common motifs in steroid hormones. This compound is of interest in medicinal chemistry and biochemistry due to its potential pharmacological properties.
Synthesis and Reactivity
While specific synthesis methods for this compound are not detailed in the available literature, steroid derivatives often involve complex multi-step syntheses. Potential reactions could include transformations under acidic or basic conditions and interactions with nucleophiles or electrophiles.
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | Functional Groups |
|---|---|---|---|
| 17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5,9-trihydroxy-10,13-dimethyl-1,2,3,4,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-6-one | Not specified | Not specified | 3x -OH, 1x ketone |
| (3S,10R,13R)-17-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-ol | C28H44O | 396.6 g/mol | 1x -OH |
| (3S,9R,10S,13R,14R,17R)-17-((2R,5S,E)-6-Hydroxy-5,6-dimethylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | C28H44O2 | Not specified | 2x -OH |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume